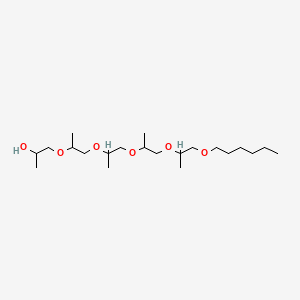
4,4'-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid is an organic compound with the molecular formula C16H10Cl4O6 It is a derivative of benzoic acid, characterized by the presence of two 3,5-dichlorobenzoic acid moieties connected via an ethylene glycol linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid typically involves the reaction of 3,5-dichlorobenzoic acid with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to improve the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its action may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Ethane-1,2-diylbis(oxy))dibenzoic acid: Similar structure but lacks the chlorine atoms.
Butanoic acid, 2-ethyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: Different functional groups and applications.
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Different ester linkages and uses.
Uniqueness
4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The ethylene glycol linker also imparts flexibility to the molecule, allowing it to adopt various conformations and interact with different molecular targets.
Properties
CAS No. |
69489-72-1 |
|---|---|
Molecular Formula |
C16H10Cl4O6 |
Molecular Weight |
440.1 g/mol |
IUPAC Name |
4-[2-(4-carboxy-2,6-dichlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid |
InChI |
InChI=1S/C16H10Cl4O6/c17-9-3-7(15(21)22)4-10(18)13(9)25-1-2-26-14-11(19)5-8(16(23)24)6-12(14)20/h3-6H,1-2H2,(H,21,22)(H,23,24) |
InChI Key |
NDWFEBIZSZASBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCOC2=C(C=C(C=C2Cl)C(=O)O)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL](/img/structure/B12666363.png)











